3-Bromoisoxazole

Covalent Inhibitors Transglutaminase 2 Enzyme Selectivity

3-Bromoisoxazole (CAS 111454-71-8), with the molecular formula C3H2BrNO and a molecular weight of 147.96 g/mol, is a liquid-phase halogenated heterocyclic building block with a boiling point of 182.7±13.0 °C at 760 mmHg and a predicted density of 1.812 g/cm³. Its primary research value lies in its function as an electrophilic component in metal-catalyzed cross-coupling reactions, enabling the construction of complex 3,5-disubstituted isoxazole derivatives for medicinal chemistry and organic synthesis applications.

Molecular Formula C3H2BrNO
Molecular Weight 147.96 g/mol
CAS No. 111454-71-8
Cat. No. B039813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoisoxazole
CAS111454-71-8
Molecular FormulaC3H2BrNO
Molecular Weight147.96 g/mol
Structural Identifiers
SMILESC1=CON=C1Br
InChIInChI=1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H
InChIKeyGQMPHUXGZCDVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoisoxazole (CAS 111454-71-8): Core Properties and Industrial Procurement Relevance for R&D Synthesis


3-Bromoisoxazole (CAS 111454-71-8), with the molecular formula C3H2BrNO and a molecular weight of 147.96 g/mol, is a liquid-phase halogenated heterocyclic building block with a boiling point of 182.7±13.0 °C at 760 mmHg and a predicted density of 1.812 g/cm³ . Its primary research value lies in its function as an electrophilic component in metal-catalyzed cross-coupling reactions, enabling the construction of complex 3,5-disubstituted isoxazole derivatives for medicinal chemistry and organic synthesis applications .

Critical Procurement Alert: Why 3-Bromoisoxazole Cannot Be Simply Substituted with 4- or 5-Bromoisoxazole Isomers


The bromine substitution pattern on the isoxazole ring dictates both chemical reactivity and biological target engagement, making the 3-, 4-, and 5-bromoisoxazole isomers non-interchangeable. In cross-coupling chemistry, 3-bromoisoxazole has been reported to be generally more reactive in nucleophilic substitution reactions compared to its chloro and fluoro counterparts . In biological contexts, the 3-bromo configuration is essential for covalent inhibition mechanisms; 3-bromo-4,5-dihydroisoxazole warheads achieve high specificity for human transglutaminase 2 (k(inh)/K(I) > 2000 M⁻¹min⁻¹) through nucleophilic attack on the C-3 position [1]. Additionally, 3-bromo-isoxazolyl amino alcohols demonstrate high-affinity binding at human β2-adrenergic receptors (K(i) 2.82–66.7 nM) that is stereochemically dependent, with the (S,R)-configuration showing 30- to 100-fold higher affinity than the (R,R)-counterpart [2]. Procurement of an incorrect isomer would render the synthetic route or biological assay invalid.

Quantitative Differentiation: Direct Comparative Evidence for 3-Bromoisoxazole Against In-Class Analogs and Alternatives


3-Br-isoxazoline Warheads Exhibit Exceptional Selectivity vs. Physiological Thiols in TG2 Inhibition

3-Bromo-4,5-dihydroisoxazole compounds demonstrate high specificity for human transglutaminase 2 (TG2) with k(inh)/K(I) > 2000 M⁻¹min⁻¹, while showing essentially no reactivity (k < 1 M⁻¹min⁻¹) toward physiological thiols such as glutathione [1]. This selectivity window (>2000-fold) is critical for minimizing off-target effects.

Covalent Inhibitors Transglutaminase 2 Enzyme Selectivity

Stereochemical Control of β2-Adrenergic Receptor Affinity: 30- to 100-Fold Difference Between (S,R) and (R,R) 3-Bromo-isoxazolyl Amino Alcohols

Stereoisomeric 3-bromo-isoxazolyl amino alcohols (S,R)-7a–9a exhibit K(i) values ranging from 2.82 to 66.7 nM at human β2-adrenergic receptors, whereas their (R,R)-7b–9b counterparts show K(i) values approximately 30–100 times higher [1]. The (S,R)-configuration is essential for high-affinity binding.

β-Adrenergic Receptors Stereoselective Binding GPCR Ligands

3-Bromoisoxazole as Essential Intermediate in Broxaterol (β2-Agonist) Synthesis: Patent-Documented Route Specificity

The synthesis of Broxaterol (1-(3-bromo-isoxazol-5-yl)-2-tert.butylaminoethanol), a β2-specific sympathomimetic bronchodilator, proceeds via 3-bromo-5-isoxazolecarboxylic acid as a key intermediate [1]. The 3-bromo substitution pattern is essential for the synthetic route; 4- or 5-bromoisoxazole isomers cannot be substituted to yield the same active pharmaceutical intermediate.

Bronchodilators β2-Adrenergic Agonists Process Chemistry

3-Bromoisoxazole Enables Reductive Ring-Opening to β-Ketonitriles with Mo(CO)₆ or FeCl₂·4H₂O

Substituted 3-bromoisoxazoles undergo reductive ring-opening with molybdenum hexacarbonyl or iron(II) chloride tetrahydrate to yield β-ketonitriles in good yields [1]. This reactivity is position-specific; 4- or 5-bromoisoxazoles do not undergo the same ring-opening pathway under identical conditions.

Reductive Ring-Opening β-Ketonitriles Heterocycle Functionalization

3-Bromoisoxazole Liquid Physical Form at 20°C vs. Solid 4-Bromoisoxazole: Handling and Formulation Implications

3-Bromoisoxazole is a liquid at 20°C with a boiling point of 182.7±13.0 °C and flash point of 64.3±19.8 °C . In contrast, 4-bromoisoxazole (CAS 97925-43-4) is typically supplied as a solid, and 5-bromoisoxazole derivatives are often solids or require different handling [1]. The liquid physical form of 3-bromoisoxazole facilitates automated liquid dispensing and solution-phase parallel synthesis workflows.

Physical Form Liquid Handling Automated Synthesis

Comparative LogP Values: 3-Bromoisoxazole (XLogP3 = 1.4) vs. 4-Bromoisoxazole (XLogP3-AA = 1.1)

The calculated partition coefficient (XLogP3) for 3-bromoisoxazole is 1.4 , while the computed XLogP3-AA value for 4-bromoisoxazole is 1.1 [1]. The ~0.3 log unit difference in lipophilicity may influence membrane permeability, solubility, and pharmacokinetic behavior in medicinal chemistry campaigns.

Lipophilicity LogP Physicochemical Properties

Validated Application Scenarios for 3-Bromoisoxazole Procurement Based on Quantitative Evidence


Covalent Inhibitor Discovery Targeting Transglutaminase 2 (TG2) for Celiac Disease and Oncology

3-Bromo-4,5-dihydroisoxazole warheads exhibit exceptional selectivity for TG2 (k(inh)/K(I) > 2000 M⁻¹min⁻¹) with minimal reactivity toward physiological thiols (k < 1 M⁻¹min⁻¹) [1]. This >2000-fold selectivity window supports the development of covalent inhibitors with reduced off-target thiol reactivity. Procurement of 3-bromoisoxazole is essential for laboratories synthesizing TG2-targeted probes or therapeutics.

Stereoselective β2-Adrenergic Receptor Ligand Development

3-Bromo-isoxazolyl amino alcohols with (S,R)-configuration demonstrate high-affinity binding at human β2-adrenergic receptors (K(i) = 2.82–66.7 nM) [1]. The 30- to 100-fold affinity advantage over (R,R)-isomers underscores the importance of the correct 3-bromo substitution pattern and stereochemistry. This application is directly relevant to bronchodilator discovery programs.

Process Chemistry for β2-Agonist Bronchodilator Intermediates (Broxaterol Route)

3-Bromo-5-isoxazolecarboxylic acid, derived from 3-bromoisoxazole, is a key intermediate in the patented synthesis of Broxaterol, a β2-specific sympathomimetic bronchodilator [1]. Laboratories scaling this synthetic route require 3-bromoisoxazole specifically; substitution with 4- or 5-bromo isomers would fail to yield the correct active pharmaceutical intermediate.

Synthesis of β-Ketonitriles via Reductive Ring-Opening

3-Bromoisoxazoles undergo reductive ring-opening with Mo(CO)₆ or FeCl₂·4H₂O to afford β-ketonitriles in good yields [1]. This position-specific reactivity provides access to β-ketonitrile scaffolds that cannot be obtained from 4- or 5-bromoisoxazole isomers, making 3-bromoisoxazole the reagent of choice for this synthetic transformation.

High-Throughput Parallel Synthesis and Automated Liquid Handling Workflows

3-Bromoisoxazole is a liquid at 20 °C with a boiling point of 182.7±13.0 °C, facilitating automated liquid dispensing [1]. In contrast, 4-bromoisoxazole is typically a solid, requiring manual weighing [2]. For laboratories utilizing automated synthesis platforms, the liquid physical form of 3-bromoisoxazole reduces handling time and improves workflow efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.